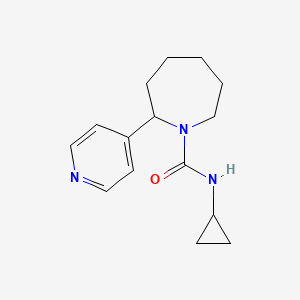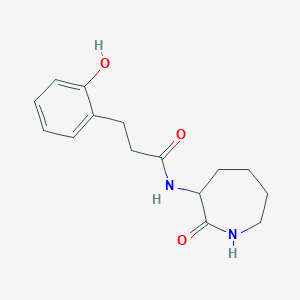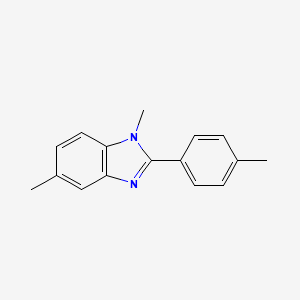
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用機序
The mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is not fully understood. However, several studies have suggested that it can interact with various cellular targets, including receptors, enzymes, and ion channels. It has been reported to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity and can scavenge free radicals. It has also been reported to possess antimicrobial activity against various bacterial and fungal strains. Several studies have also shown that 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can inhibit the growth of various cancer cell lines and induce apoptosis. It has also been shown to possess anti-inflammatory activity and can modulate the immune response.
実験室実験の利点と制限
One of the main advantages of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is its wide range of pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties, making it a potential lead compound for the development of new drugs. However, one of the main limitations of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
将来の方向性
Several future directions can be explored for the development of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole. One of the main directions is the synthesis of new analogs with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole and its interaction with cellular targets. Additionally, the potential application of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole in the field of material science and catalysis can also be explored. Overall, the future directions for 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole are vast and promising, and further research is needed to fully explore its potential applications.
Conclusion:
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole have been discussed in this paper. The potential applications of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole are vast and promising, and further research is needed to fully explore its potential.
合成法
Several methods have been reported in the literature for the synthesis of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole. One of the most commonly used methods involves the condensation reaction between 4-methylphenylenediamine and 2,3-dimethylbenzaldehyde in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The crude product is then purified by recrystallization to obtain pure 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole.
科学的研究の応用
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. Several studies have also shown that 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can act as a potent inhibitor of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.
特性
IUPAC Name |
1,5-dimethyl-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-4-7-13(8-5-11)16-17-14-10-12(2)6-9-15(14)18(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBQPLZNDYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
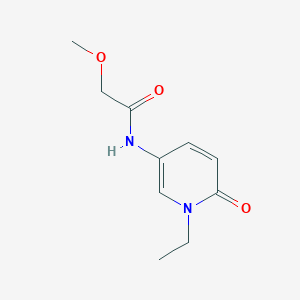
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
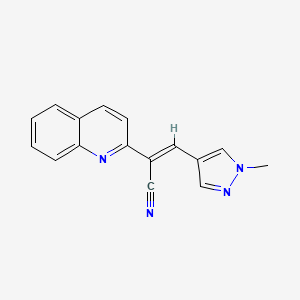
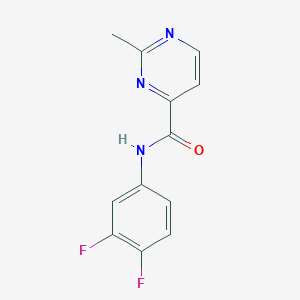
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
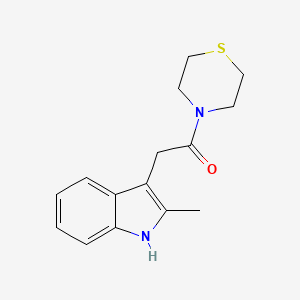
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
